BenchChemオンラインストアへようこそ!

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol

Lipophilicity Membrane permeability Drug-likeness

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol (CAS 1282033-67-3) is a chiral 2,3-dihydrobenzofuran derivative bearing an allylic alcohol substituent at the 5-position of the heterocyclic core. It possesses a molecular formula of C₁₁H₁₂O₂, a molecular weight of 176.21 g·mol⁻¹, one asymmetric carbon atom (the benzylic alcohol centre), a calculated logP of 1.88, a topological polar surface area (TPSA) of 29.5 Ų, and an Fsp³ value of 0.27.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B13600755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CC(C1=CC2=C(C=C1)OCC2)O
InChIInChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h2-4,7,10,12H,1,5-6H2
InChIKeyDHUIWJWPFNSPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol – Physicochemical Identity and Procurement-Relevant Specifications


1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol (CAS 1282033-67-3) is a chiral 2,3-dihydrobenzofuran derivative bearing an allylic alcohol substituent at the 5-position of the heterocyclic core . It possesses a molecular formula of C₁₁H₁₂O₂, a molecular weight of 176.21 g·mol⁻¹, one asymmetric carbon atom (the benzylic alcohol centre), a calculated logP of 1.88, a topological polar surface area (TPSA) of 29.5 Ų, and an Fsp³ value of 0.27 . The compound is commercially supplied at ≥97% purity (routine batch certification at 97–98%) and is classified as a harmful/irritant under GHS07 with signal word 'Warning' . The 2,3-dihydrobenzofuran scaffold is established in the medicinal chemistry literature as a privileged substructure that maximises stereoelectronic effects for hydrogen-atom abstraction by peroxyl radicals, underpinning antioxidant-based pharmacological strategies [1].

Why 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol Cannot Be Casually Replaced by In-Class Benzofuran or Dihydrobenzofuran Analogs


Substituting 1-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-ol with a similar-looking benzofuran derivative can silently alter critical molecular properties that govern performance in both biological assays and synthetic sequences. The saturated 2,3-dihydrofuran ring confers a distinct stereoelectronic environment that maximises hydrogen-atom abstraction efficiency by peroxyl radicals—a property not shared by fully aromatic benzofuran congeners [1]. Concomitantly, the calculated logP difference of approximately 0.42 units between the target compound (logP 1.88) and its benzofuran analog 1-(benzofuran-5-yl)prop-2-en-1-ol (logP 2.3) translates into a roughly 2.6-fold difference in predicted membrane partitioning, which can shift intracellular concentrations and confound structure–activity interpretations [2]. The presence of a single chiral centre at the benzylic alcohol position further distinguishes this compound from achiral 5-hydroxy-2,3-dihydrobenzofuran scaffolds used as generic radical-scavenging templates, making racemic or enantiopure procurement decisions consequential for asymmetric synthesis workflows .

Quantitative Differentiation Evidence: 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol Versus Closest Analogs


Lipophilicity-Driven Membrane Partitioning: logP Differential Versus the Fully Aromatic Benzofuran Analog

The target compound exhibits a calculated logP (XLogP3) of 1.88, whereas the direct fully aromatic analog 1-(benzofuran-5-yl)prop-2-en-1-ol (CAS 2229457-20-7) exhibits a logP of 2.30 [1]. This 0.42 logP unit difference corresponds to an approximately 2.6-fold difference in predicted octanol–water partition coefficient (ΔlogP = 0.42 → P_ratio ≈ 10^0.42 ≈ 2.63). In the context of the Hammond et al. (1989) finding that 2,3-dihydro-5-benzofuranol-class inhibitor potency is predictable from calculated lipophilicity (logP), this quantitative difference in logP translates directly into a predicted differential in membrane-partitioned inhibitor concentration, which is a key determinant of observed cellular potency in leukotriene biosynthesis inhibition assays [2].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area and Predicted Passive Membrane Permeability Versus Benzofuran Analog

The target compound has a computed topological polar surface area (TPSA) of 29.5 Ų, which is 3.9 Ų (approximately 12%) lower than the TPSA of 33.4 Ų reported for the benzofuran analog 1-(benzofuran-5-yl)prop-2-en-1-ol [1]. Under the widely used Veber rule and related permeability models, TPSA values below 60 Ų are generally associated with good oral absorption, but within this favourable range, every 10 Ų reduction is associated with measurably improved passive transcellular permeability. The 12% lower TPSA of the target compound predicts superior passive diffusion across biological membranes relative to its fully aromatic counterpart, all else being equal.

TPSA BBB permeability Oral bioavailability prediction

Fraction sp³ (Fsp³) and Molecular Complexity: Advantage Over Fully Aromatic Benzofuran Scaffolds

The target compound has an Fsp³ value of 0.27, reflecting the contribution of the saturated 2,3-dihydrofuran ring to the fraction of sp³-hybridised carbons . In contrast, the fully aromatic analog 1-(benzofuran-5-yl)prop-2-en-1-ol has a computed Fsp³ of 0.09 (1 sp³ carbon out of 11 total carbons) [1]. This threefold higher Fsp³ is consistent with improved aqueous solubility and reduced crystal packing energy, both of which are empirically correlated with better developability profiles. The 2-methyl-substituted analog 1-(2-methyl-2,3-dihydrobenzofuran-5-yl)prop-2-en-1-ol (CAS 2228409-81-0) has an Fsp³ of 0.25 (3 out of 12 carbons), which is comparable to the target compound, but the additional methyl group introduces an extra stereocentre and increases molecular weight by 14 Da (MW 190.24 vs. 176.21) [2].

Fsp3 Molecular complexity Drug-likeness Solubility

Stereoelectronic Optimisation for Radical Scavenging: Class-Level Differentiation from Benzofuran and Chromanol Scaffolds

The 2,3-dihydro-5-benzofuranol ring system—the core substructure of the target compound—has been demonstrated to maximise the stereoelectronic effects necessary for efficient hydrogen-atom abstraction by peroxyl radicals, a property that underpins its antioxidant-based inhibition of leukotriene biosynthesis [1]. In a systematic study of over 50 2,3-dihydro-5-benzofuranol analogs, Hammond et al. (1989) established that within this structural class, inhibitor potency is quantitatively predictable from calculated logP, and that the 2,3-dihydrobenzofuran scaffold is superior to the corresponding 6-chromanol ring system for this radical-scavenging mechanism [1]. Subsequent work by Rindhe et al. (2010) confirmed that the benzofuran skeleton transformation from a chroman nucleus increases antioxidant activity, with the dihydrobenzofuran analog BFA (5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid) exhibiting antioxidant efficiency slightly higher than the congener compound Trolox C [2]. The target compound, bearing the 2,3-dihydrobenzofuran core with an allylic alcohol at the 5-position, retains these favourable stereoelectronic features while offering a functionalisable handle that the simple 5-hydroxy scaffold lacks.

Antioxidant Radical scavenging Lipid peroxidation Leukotriene inhibition

Chiral Centre at the Benzylic Alcohol: Procurement Implications for Enantioselective Synthesis Versus Achiral 5-Hydroxy Scaffolds

The target compound possesses one asymmetric carbon atom at the benzylic alcohol position (C-1 of the prop-2-en-1-ol side chain), making it a racemic mixture in its standard commercial form (97–98% purity) . This contrasts with the commonly used 2,3-dihydro-5-benzofuranol scaffold (CAS 496-16-2), which is achiral, and with 2,3-dihydro-5-benzofuranol-based antioxidant templates such as BFA, which may possess a chiral centre at the 2-position of the dihydrofuran ring but lack the benzylic alcohol stereocentre [1]. The availability of a single stereocentre creates the option for enantiomeric resolution via chiral chromatography, enzymatic kinetic resolution, or asymmetric synthesis—strategies that are well-precedented for 2,3-dihydrobenzofuran derivatives [2]. The 2-methyl analog (CAS 2228409-81-0) introduces an additional stereocentre at the 2-position, increasing the number of potential stereoisomers from 2 to 4 and complicating both analytical characterisation and enantiopure procurement [3].

Chiral synthesis Enantioselective Asymmetric catalysis Kinetic resolution

Commercial Purity Benchmarking and Procurement Accessibility Versus Niche Natural Product Analogs

The target compound is available from at least three independent commercial suppliers (Fluorochem, AKSci, LeYan) with certified purity specifications of 97–98% . In contrast, the natural dihydrobenzofuran neolignan conocarpan (CAS 56319-02-9), which shares the 2,3-dihydrobenzofuran core with a propenyl side chain, is typically supplied at ≥95% purity (LC/MS-ELSD) from a limited number of specialist natural product vendors, with significantly higher cost and longer lead times . The target compound's simpler molecular architecture (MW 176.21 vs. 282.33 for conocarpan; C₁₁H₁₂O₂ vs. C₁₈H₁₈O₃) and synthetic rather than extractive origin translate into a more robust, scalable supply chain suitable for medium-throughput screening and gram-scale synthetic campaigns.

Commercial availability Purity Procurement Supply chain

Validated Application Scenarios for 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol Based on Quantitative Differentiation Evidence


Lead Optimisation for Antioxidant-Based Leukotriene Biosynthesis Inhibitors Requiring Moderate Lipophilicity

The target compound's logP of 1.88 positions it in the moderate lipophilicity range that the Hammond et al. (1989) model identifies as optimal for balancing intrinsic antioxidant potency with favourable membrane partitioning in human polymorphonuclear leukocyte assays [1]. Teams developing next-generation 5-lipoxygenase inhibitors can use this compound as a core scaffold, leveraging its 2,3-dihydrobenzofuran stereoelectronic advantage for peroxyl radical scavenging while relying on the allylic alcohol handle for SAR expansion. The 2.6-fold lower predicted membrane partitioning versus the fully aromatic benzofuran analog (logP 2.30) makes this compound preferable when excessive lipophilicity-associated liabilities such as phospholipidosis or promiscuous protein binding must be minimised [2].

Asymmetric Synthesis Methodology Development Using a Manageable Single-Stereocentre Substrate

With exactly one asymmetric carbon atom, the target compound offers an ideal complexity level for developing and benchmarking new enantioselective synthetic methods—such as chemoenzymatic dynamic kinetic resolution, asymmetric transfer hydrogenation of the allylic alcohol, or chiral auxiliary-directed functionalisation [1]. Compared with the 2-methyl analog (two stereocentres, four possible stereoisomers), the target compound reduces the chiral separation burden by half, enabling faster analytical method development and cleaner enantiomeric excess determination by chiral HPLC or NMR [2]. This makes it particularly suited for academic methodology groups and early-stage medicinal chemistry teams exploring stereochemistry–activity relationships.

Fragment-Based and Structure-Activity Relationship (SAR) Library Synthesis Centred on the Dihydrobenzofuran Privileged Scaffold

The 2,3-dihydrobenzofuran core is recognised as a privileged structure for mPGES-1 inhibition, PDE1B inhibition, and cannabinoid CB2 receptor agonism [1][2]. The target compound provides this core pre-functionalised with an allylic alcohol at the 5-position, enabling rapid diversification through established allylic alcohol chemistry—oxidation to the corresponding α,β-unsaturated ketone, Mitsunobu derivatisation, cross-metathesis, or epoxidation—without the need for protecting group manipulation of a phenolic -OH. Its Fsp³ of 0.27 and TPSA of 29.5 Ų also make it a more drug-like starting point for fragment growth than the fully aromatic benzofuran analog (Fsp³ 0.09, TPSA 33.4 Ų) [3].

Biomimetic Dihydrobenzofuran Natural Product Synthesis and Neolignan Analog Development

The target compound's 2,3-dihydrobenzofuran core with a C5 propenyl-type side chain is a characteristic structural motif of bioactive dihydrobenzofuran neolignans, which have demonstrated antioxidant, antitumoral, anti-inflammatory, and insecticidal activities [1][2]. As a synthetic intermediate with reliable commercial availability (≥97% purity from multiple vendors), this compound can serve as a key building block for the total synthesis of neolignan natural products and their unnatural analogs, circumventing the supply chain fragility and cost associated with extractive natural product starting materials such as conocarpan . The allylic alcohol can be elaborated via cross-metathesis/isomerisation/allylboration sequences—a strategy validated for trans-2-aryl-2,3-dihydrobenzofuran bioactive neolignans [3].

Quote Request

Request a Quote for 1-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.